3-fluoro-N-hydroxy-4-(trifluoromethyl)benzimidoyl chloride
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Overview
Description
3-fluoro-N-hydroxy-4-(trifluoromethyl)benzimidoyl chloride is a chemical compound with the molecular formula C8H4ClF4NO and a molecular weight of 241.57 g/mol . This compound is known for its unique structural features, including the presence of both fluorine and trifluoromethyl groups, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
The synthesis of 3-fluoro-N-hydroxy-4-(trifluoromethyl)benzimidoyl chloride typically involves the reaction of (Z)-N-hydroxy-4-(trifluoromethyl)benzimidoyl chloride with various reagents under specific conditions. One common method involves the use of alkynol and triethylamine (Et3N) in a 1,3-dipolar cycloaddition reaction . The reaction conditions often include the use of solvents such as hexanes and ethyl acetate, and the product is purified through column chromatography.
Chemical Reactions Analysis
3-fluoro-N-hydroxy-4-(trifluoromethyl)benzimidoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cycloaddition Reactions: As mentioned earlier, it can participate in 1,3-dipolar cycloaddition reactions.
Common reagents used in these reactions include triethylamine, alkynols, and various solvents such as hexanes and ethyl acetate. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-fluoro-N-hydroxy-4-(trifluoromethyl)benzimidoyl chloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research has explored its potential use in drug discovery and development, particularly for its unique structural features that may contribute to pharmacological activity.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-fluoro-N-hydroxy-4-(trifluoromethyl)benzimidoyl chloride involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups can enhance the compound’s reactivity and binding affinity to biological targets. These interactions can lead to various biological effects, including inhibition of specific enzymes or receptors involved in disease processes .
Comparison with Similar Compounds
3-fluoro-N-hydroxy-4-(trifluoromethyl)benzimidoyl chloride can be compared with other similar compounds, such as:
3-fluoro-4-(trifluoromethyl)benzoyl chloride: This compound has a similar structure but lacks the N-hydroxy group, which can affect its reactivity and applications.
3-hydroxy-4-(trifluoromethyl)benzonitrile:
Properties
Molecular Formula |
C8H4ClF4NO |
---|---|
Molecular Weight |
241.57 g/mol |
IUPAC Name |
3-fluoro-N-hydroxy-4-(trifluoromethyl)benzenecarboximidoyl chloride |
InChI |
InChI=1S/C8H4ClF4NO/c9-7(14-15)4-1-2-5(6(10)3-4)8(11,12)13/h1-3,15H |
InChI Key |
JPVSAPPTDCZISW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=NO)Cl)F)C(F)(F)F |
Origin of Product |
United States |
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